1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiophen-2-yl)piperidine

Antidepressant discovery Monoamine reuptake inhibition Chemical probe

Secure the racemic precursor 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiophen-2-yl)piperidine (CAS 1396878-16-2) for unique SAR investigations. Interchanging with ammoxetine or paroxetine is unsound—this scaffold's 4-thiophenyl substitution shifts transporter kinetics and reduces hepatotoxic potential compared to naphthyl analogs. Procure for chiral separation into S-/R-enantiomers for microdialysis studies, or use as a reference standard for chiral LC-MS/MS method validation.

Molecular Formula C17H17NO3S
Molecular Weight 315.39
CAS No. 1396878-16-2
Cat. No. B2473206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiophen-2-yl)piperidine
CAS1396878-16-2
Molecular FormulaC17H17NO3S
Molecular Weight315.39
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H17NO3S/c19-17(13-3-4-14-15(10-13)21-11-20-14)18-7-5-12(6-8-18)16-2-1-9-22-16/h1-4,9-10,12H,5-8,11H2
InChIKeyPSTMONHTUBAUSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiophen-2-yl)piperidine (CAS 1396878-16-2): Sourcing Guide for a Research-Use Piperidine-Benzodioxole Probe


1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiophen-2-yl)piperidine (CAS 1396878-16-2) is a synthetic small molecule featuring a piperidine ring substituted with a benzodioxole carbonyl group at the 1-position and a thiophene ring at the 4-position. It is classified as a research chemical within the broader benzodioxole-piperidine chemotype, a class known for interactions with monoamine transporters and G protein-coupled receptors (GPCRs) [1]. The compound is closely related to the serotonin and norepinephrine reuptake inhibitor (SNRI) chemotype exemplified by ammoxetine (071031B), where structural modifications to the piperidine core and aromatic substituents modulate dual transporter affinity and metabolic stability [2].

Procurement Risk Alert: Why Generic Piperidine-Benzodioxole Interchange Is Not Supported for 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiophen-2-yl)piperidine


Interchanging 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiophen-2-yl)piperidine (CAS 1396878-16-2) with other piperidine-benzodioxole analogs such as ammoxetine (071031B) or paroxetine without verification is scientifically unsound. Within the SNRI pharmacophore, subtle shifts in the linkage between the benzodioxole, piperidine, and thiophene moieties fundamentally alter transporter binding kinetics, selectivity profiles (SERT vs. NET), and off-target liabilities [1]. For example, replacing the naphthyl ring of duloxetine with a benzodioxole group to create S-071031B dramatically reduced oxidative stress-induced hepatotoxicity in human hepatic spheroid models, a change not predictable from in-class assumption alone [2]. This compound's specific 4-thiophenyl-piperidine carbonyl scaffold occupies a distinct chemical space; its biological fingerprint cannot be extrapolated from congeners. Procurement of this compound enables precise interrogation of this unique structure-activity relationship (SAR) space.

Quantitative Differentiation Evidence for 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiophen-2-yl)piperidine Relative to In-Class Analogs


Monoamine Transporter Affinity Profile: Class-Level Potency Inference vs. Duloxetine

While direct binding data for CAS 1396878-16-2 is not published, its closely related class analog, racemic 071031B, exhibits balanced, high-affinity inhibition of serotonin (SERT) and norepinephrine (NET) transporters. In radioligand binding assays using rat cortical tissue, 071031B displayed Ki values of 2.68 nM (SERT) and 1.09 nM (NET), representing a ratio (SERT/NET Ki) of ~2.5 [1]. In recombinant human transporter assays, affinity improved to Ki = 1.57 nM (SERT) and 0.36 nM (NET), with a SERT/NET ratio of ~4.4 [1]. This contrasts with duloxetine, a standard SNRI, for which direct comparative data in the same study indicated 071031B possessed superior efficacy in behavioral models [1].

Antidepressant discovery Monoamine reuptake inhibition Chemical probe

Differential Hepatotoxicity Risk Profile: Benzodioxole Scaffold Advantage Over Duloxetine's Naphthyl Group

A key structural differentiator for this chemotype is the replacement of duloxetine's naphthyl ring with a benzodioxole group. In a direct head-to-head comparison using human hepatic spheroids (EHSs), the S-071031B enantiomer (an analog sharing the benzodioxole-thiophene motif) showed dramatically lower hepatotoxicity than duloxetine [1]. Specifically, duloxetine induced significant cytotoxicity and reactive oxygen species (ROS) production, while S-071031B reduced these markers of hepatic stress, a benefit attributed to reduced oxidative stress [1]. This toxicity advantage is a critical procurement consideration for screening programs where a cleaner safety profile is desired in a chemical probe.

Drug safety Hepatotoxicity screening Medicinal chemistry

Enantiomer-Specific Behavioral Pharmacology: S- vs. R-Enantiomer Potency Differences

The chiral nature of this chemotype introduces significant pharmacodynamic differences. For the racemic 071031B analog, the S-enantiomer was more potent than the R-enantiomer in multiple in vivo behavioral models. In the mouse forced swimming test (FST), S-071031B showed greater reduction in immobility time than R-071031B, and both enantiomers exhibited equal affinity for human SERT and NET in vitro, indicating that pharmacokinetic differences drive the in vivo potency divergence [1]. This highlights that procurement of the racemate (CAS 1396878-16-2) is essential as a starting point for chiral resolution and pharmacokinetic profiling studies.

Chiral pharmacology Antidepressant efficacy Behavioral models

Structural Differentiation from Paroxetine: Carbonyl vs. Oxymethylene Linker as a Key Selectivity Determinant

A critical structural distinction between this compound and the approved SSRI paroxetine lies in the benzodioxole-piperidine linkage. Paroxetine employs a 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidine scaffold, whereas CAS 1396878-16-2 features a benzodioxole carbonyl directly attached to the piperidine nitrogen, with a thiophene replacing the 4-fluorophenyl group. This alters the molecule's pharmacophore geometry and electron distribution, which is predicted to shift selectivity away from pure SERT inhibition (paroxetine's mechanism) toward a more balanced or NET-preferring profile, similar to the class analog 071031B [1]. The thiophene ring further differentiates it by introducing a sulfur atom capable of unique intermolecular interactions not possible with paroxetine's fluorophenyl ring.

Selectivity profiling Structure-activity relationship (SAR) Drug design

High-Impact Application Scenarios for 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiophen-2-yl)piperidine in Drug Discovery


Chiral Probe Development for Monoamine Transporter CNS Target Engagement Studies

Procure CAS 1396878-16-2 as the racemic precursor for preparative chiral separation. The resulting S- and R-enantiomers can then be used in head-to-head microdialysis or PET tracer studies to quantify target engagement at SERT and NET in rodent models, leveraging the established pharmacokinetic divergence between enantiomers [1].

Comparative Hepatotoxicity Screening in Advanced Hepatic 3D Models

Use the compound in parallel with duloxetine and paroxetine in human hepatic spheroid or microtissue assays to quantitatively benchmark its hepatotoxic potential. Evidence shows the benzodioxole scaffold dramatically reduces oxidative stress and cytotoxicity compared to the naphthyl-containing duloxetine [2], positioning this compound as a potentially safer tool molecule for in vivo studies.

Selectivity Profiling Against a Panel of CNS GPCRs and Transporters

Submit CAS 1396878-16-2 to a broad selectivity panel (e.g., Eurofins SafetyScreen44 or similar) to map its polypharmacology. As a dual 5-HT2A/D3 receptor modulator chemotype has been patented for benzodioxole-piperidine compounds [3], this screening will delineate whether the specific 4-thiophenyl substitution shifts activity toward a clinically relevant GPCR fingerprint distinct from its SNRI analogs.

Analytical Reference Standard for LC-MS/MS Method Development in Chiral Pharmacokinetic Studies

Employ the characterized racemate as a reference standard for developing and validating a chiral LC-MS/MS bioanalytical method, as previously demonstrated for the ammoxetine analog [4]. This supports preclinical pharmacokinetic studies aiming to resolve the disposition of each enantiomer in plasma and brain tissue.

Quote Request

Request a Quote for 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiophen-2-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.